Viprostol
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Overview
Description
Viprostol, also known as CL115,347, is a synthetic prostaglandin E2 analogue. It was initially studied for its antihypertensive properties due to its potent and prolonged blood pressure-lowering effects. This compound has been shown to significantly lower arterial blood pressure in various models of hypertension through mechanisms involving peripheral vasodilatation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Viprostol involves multiple steps. One of the key steps includes the reaction of 4-hydroxy-1-octyne with chlorotrimethylsilane and imidazole in dimethylformamide to produce 4-trimethylsilyloxy-1-octyne. This intermediate is then converted to 1-iodo-4-trimethylsilyloxy-trans-1-octene through a reaction with bis(3-methyl-2-butyl)borane and trimethylamine oxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Viprostol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Viprostol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prostaglandin analogues and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential in treating hypertension and other cardiovascular conditions.
Industry: Utilized in the development of transdermal delivery systems for drugs
Mechanism of Action
Viprostol exerts its effects primarily through peripheral vasodilatation. It binds to prostaglandin receptors on vascular smooth muscle cells, leading to relaxation and dilation of blood vessels. This results in a decrease in blood pressure. The molecular targets include prostaglandin E2 receptors, which are involved in various signaling pathways that regulate vascular tone .
Comparison with Similar Compounds
Misoprostol: Another prostaglandin E1 analogue used to prevent gastric ulcers and induce labor.
Latanoprost: A prostaglandin F2α analogue used to treat glaucoma.
Bimatoprost: Similar to latanoprost, used for glaucoma and cosmetic purposes like eyelash growth.
Uniqueness of Viprostol: this compound is unique due to its potent antihypertensive effects and prolonged duration of action. Unlike other prostaglandin analogues, this compound has been specifically studied for its transdermal absorption and skin metabolism, making it a valuable compound for developing transdermal drug delivery systems .
Properties
CAS No. |
73647-73-1 |
---|---|
Molecular Formula |
C23H36O5 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H36O5/c1-4-6-15-23(27,5-2)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)28-3/h5,7,9,11,13,18-19,21,25,27H,2,4,6,8,10,12,14-17H2,1,3H3/b9-7-,13-11+/t18-,19-,21-,23?/m1/s1 |
InChI Key |
TWCQWABAGCMHLL-ROVQGQOSSA-N |
Isomeric SMILES |
CCCCC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)(C=C)O |
Canonical SMILES |
CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O |
Origin of Product |
United States |
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